molecular formula C22H19NO4S B421157 Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 331760-75-9

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

Cat. No. B421157
CAS RN: 331760-75-9
M. Wt: 393.5g/mol
InChI Key: XRKXBOVEHVOALI-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry . They are used as precursors for the preparation of various organic compounds . Thiophene derivatives are known for their varied biological and clinical applications .


Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed by techniques like FTIR, MS, and NMR .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . Enaminones, which are used in the synthesis of thiophene derivatives, have ambident nucleophilicity and electrophilicity .


Chemical Reactions Analysis

Enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis and Biological Activities

Efficient Synthesis and Antimicrobial Activity : One study outlines an efficient synthesis process for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from related thiophene carboxylate compounds. These derivatives exhibit significant antimicrobial activity, including both antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).

Antimicrobial and Antifungal Potency : Another research demonstrated the synthesis of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives, which were tested for in vitro antimicrobial activity. Some of these compounds showed potency exceeding that of standard drugs against specific pathogens, highlighting their potential as powerful antimicrobial agents (Mabkhot et al., 2015).

Chemical Transformations and Drug Design

Transformation to Pyridone and Pyridazinone Derivatives : Research into the ring transformation of 2-amino-thiophen-3-carboxylate esters led to the creation of novel pyridone and pyridazinone derivatives, showcasing the chemical versatility of thiophene carboxylates in synthesizing complex heterocyclic compounds (Gewald, Gruner, Hain, & Süptitz, 1988).

Anti-Proliferative Activity and Tumor Selectivity : A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound , revealed pronounced anti-proliferative activity against specific tumor cell types, suggesting their use in targeted cancer therapy (Thomas et al., 2017).

Future Directions

Thiophene and its derivatives continue to be an area of interest due to their wide range of applications in medicinal chemistry. Future research may focus on synthesizing new thiophene derivatives and exploring their potential applications .

properties

IUPAC Name

ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-3-27-22(26)18-17(15-10-6-4-7-11-15)19(14(2)24)28-21(18)23-20(25)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXBOVEHVOALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

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